3-(2-Methylphenoxy)-3-oxopropanoic acid
Overview
Description
3-(2-Methylphenoxy)-3-oxopropanoic acid is an organic compound that belongs to the class of aryloxy acids It is characterized by the presence of a phenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)-3-oxopropanoic acid typically involves the reaction of 2-methylphenol with a suitable acylating agent. One common method is the esterification of 2-methylphenol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., boron trifluoride) or Bronsted acids (e.g., sulfuric acid) can be used to accelerate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced carbonyl compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
3-(2-Methylphenoxy)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its functional groups that can undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
3-(4-Methylphenoxy)-3-oxopropanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
2-(4-Methylphenoxy)acetic acid: Another similar compound with an acetic acid moiety and different aromatic substitution.
Uniqueness
3-(2-Methylphenoxy)-3-oxopropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a phenoxy group and a propanoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-(2-methylphenoxy)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7-4-2-3-5-8(7)14-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHIDWVHGCQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593790 | |
Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-79-5 | |
Record name | 3-(2-Methylphenoxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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